molecular formula C9H8O5 B175720 4-Hydroxy-5-methylisophthalic acid CAS No. 4365-31-5

4-Hydroxy-5-methylisophthalic acid

Cat. No.: B175720
CAS No.: 4365-31-5
M. Wt: 196.16 g/mol
InChI Key: OOYWRUIYOUYTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-methylisophthalic acid is an organic compound with the molecular formula C9H8O5 It is a derivative of isophthalic acid, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-5-methylisophthalic acid can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxy-5-methylbenzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic oxidation of 4-hydroxy-5-methylbenzene derivatives. This process often utilizes catalysts such as cobalt or manganese salts to enhance the efficiency of the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methylisophthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Alcohols, aldehydes, and reduced aromatic compounds.

    Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.

Scientific Research Applications

4-Hydroxy-5-methylisophthalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-methylisophthalic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups on the compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Isophthalic acid: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.

    Terephthalic acid: Similar structure but with carboxyl groups in the para position, leading to different physical and chemical properties.

    Phthalic acid: Has carboxyl groups in the ortho position, resulting in distinct reactivity and applications.

Uniqueness

4-Hydroxy-5-methylisophthalic acid is unique due to the presence of both hydroxyl and methyl groups on the aromatic ring. These functional groups confer specific chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The compound’s unique structure makes it valuable for various applications in research and industry.

Properties

IUPAC Name

4-hydroxy-5-methylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYWRUIYOUYTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281385
Record name 4-hydroxy-5-methylisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4365-31-5
Record name 4365-31-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-5-methylisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-5-methylisophthalic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-5-methylisophthalic acid
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-5-methylisophthalic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-5-methylisophthalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-5-methylisophthalic acid
Reactant of Route 6
4-Hydroxy-5-methylisophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.